

An In-depth Technical Guide to Methyl Pyruvate: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Methyl pyruvate

Cat. No.: B045391

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This technical guide provides a comprehensive overview of **methyl pyruvate**, a key organic compound with significant applications in research and development, particularly in the fields of pharmaceutical synthesis and metabolic studies. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role in biological systems.

Core Chemical and Physical Properties

Methyl pyruvate, the methyl ester of pyruvic acid, is a colorless liquid at room temperature. It is a vital intermediate in various synthetic and biochemical pathways.

Property	Value	Source
Molecular Formula	C ₄ H ₆ O ₃	[1] [2] [3] [4] [5]
Molecular Weight	102.09 g/mol	[1] [2] [3] [5] [6] [7]
Linear Formula	CH ₃ COCO ₂ CH ₃	[6]
SMILES	CC(=O)C(=O)OC	[1] [4]
CAS Number	600-22-6	[2] [3] [5] [6]
Appearance	Colorless to yellowish liquid	[5]
Boiling Point	134-137 °C	[3] [6]
Density	1.13 g/mL at 25 °C	[3] [6]

Structural Formula

The structural formula of **methyl pyruvate** is as follows:

Experimental Protocols

Synthesis of Methyl Pyruvate

A common and well-documented method for the synthesis of **methyl pyruvate** is through the esterification of pyruvic acid with methanol, catalyzed by an acid such as p-toluenesulfonic acid. The following protocol is adapted from Organic Syntheses.[8]

Materials:

- Freshly distilled pyruvic acid (88 g, 1 mole)
- Absolute methanol (128 g, 4 moles)
- Benzene (350 ml)
- p-toluenesulfonic acid (0.2 g)

Equipment:

- 1-liter round-bottomed flask
- Methyl ester column with a cold finger, thermometer, and efficient condenser
- Oil bath

Procedure:

- Combine the freshly distilled pyruvic acid, absolute methanol, benzene, and p-toluenesulfonic acid in the 1-liter round-bottomed flask.
- Connect the flask to the methyl ester column.
- Heat the solution to reflux vigorously using an oil bath maintained at 150–155°C. The temperature at the top of the column should be maintained at 59–60°C.

- Continue refluxing overnight. As the reaction proceeds, an aqueous layer will separate in the lower bubbler of the column.
- Remove the lower aqueous layer as it forms, approximately every 20–30 minutes, throughout the day.
- After the reaction is complete, the remaining solution contains **methyl pyruvate**. The product can be purified by distillation.

Investigation of Methyl Pyruvate's Effect on Insulin Secretion from Pancreatic Islets

Methyl pyruvate is utilized as a secretagogue to study stimulus-secretion coupling in pancreatic β -cells.^{[5][9][10]} The following protocol outlines a static insulin secretion assay.

Materials:

- Isolated pancreatic islets (from rodent or human)
- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulation)
- **Methyl pyruvate** stock solution
- 24-well plates
- Acid-alcohol solution for insulin extraction
- Insulin radioimmunoassay (RIA) or ELISA kit

Procedure:

- Islet Preparation: After isolation, allow pancreatic islets to recover in culture medium.
- Pre-incubation: Handpick batches of 10 islets in triplicate and place them in a 24-well plate containing KRB with 2.8 mM glucose. Pre-incubate for 20 minutes at 37°C. Repeat this step with fresh buffer.^{[3][6]}

- Incubation: After the second pre-incubation, replace the buffer with KRB containing:
 - 2.8 mM glucose (basal)
 - 16.7 mM glucose (positive control)
 - 2.8 mM glucose + desired concentration of **methyl pyruvate**
- Incubate the islets for 1 hour at 37°C.[3][6]
- Sample Collection: After incubation, collect the supernatant from each well to measure secreted insulin.
- Insulin Extraction: To measure intracellular insulin, lyse the islets in each well with an acid-alcohol solution.[3]
- Insulin Measurement: Quantify the insulin concentration in the supernatant and the cell lysate using an RIA or ELISA kit according to the manufacturer's instructions.

Signaling Pathway of Methyl Pyruvate in Pancreatic β -Cells

Recent studies suggest that **methyl pyruvate** stimulates insulin secretion by directly affecting ATP-sensitive potassium (KATP) channels, rather than by acting as a mitochondrial substrate. [5][9][10] The proposed mechanism involves the direct inhibition of the KATP channel, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.

Caption: Proposed signaling pathway for **methyl pyruvate**-induced insulin secretion in pancreatic β -cells.

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